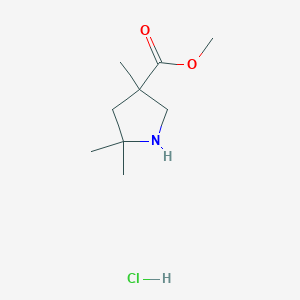

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

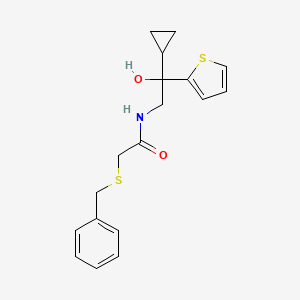

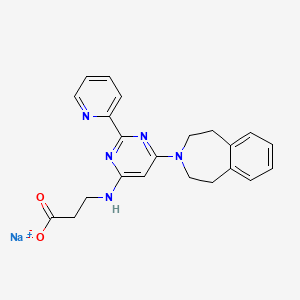

“Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2460755-68-2 . It has a molecular weight of 207.7 and its IUPAC name is methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride . The Inchi Code for this compound is 1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H .

Molecular Structure Analysis

The molecular structure of “Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride” can be represented by the Inchi Code: 1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H .Physical And Chemical Properties Analysis

“Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride” is a powder and it should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Improvement

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride has been synthesized with a high yield and purity through a process involving condensation, N-alkylation, and hydrolysis, showing its potential for scale-up production in pharmaceutical synthesis (Cheng Qing-fang, 2005).

Catalysis

This compound is related to catalytic processes, particularly in asymmetric Michael additions of ketones to nitroalkenes, demonstrating the utility of related pyrrolidine derivatives in organic synthesis to modulate asymmetric chemo-selective reactions (Andrea Ruiz-Olalla, M. G. Retamosa, F. Cossío, 2015).

Reversible Blocking of Amino Groups

Studies have explored the reversible blocking of amino groups with derivatives of maleic anhydride, offering insights into the modification of amino acids for specific chemical transformations, indicating a potential application in peptide chemistry (H. Dixon, R. Perham, 1968).

Epigenetic Research

The compound is indirectly related to research in epigenetics, particularly in the investigation of hydroxymethylcytosine in mammalian tissue, suggesting an interest in the broader field of chemical modifications of DNA and their biological implications (D. Globisch, M. Münzel, Markus Müller, et al., 2010).

Organometallic Chemistry

Research involving ferrocene compounds has reported on the synthesis and characterization of amino acids containing the skeletal ferrocenylene unit, highlighting the integration of organometallic frameworks with biological molecules for potential applications in medicinal chemistry and materials science (Lidija Barišić, V. Rapić, Hans Pritzkow, et al., 2003).

Anticonvulsant Activity

Studies on 3-aminopyrroles, closely related to the methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride, have been synthesized and tested for anticonvulsant activity, showing significant efficacy with minimal neurotoxicity, suggesting therapeutic potentials in epilepsy treatment (K. Unverferth, J. Engel, N. Höfgen, et al., 1998).

Propiedades

IUPAC Name |

methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIIQROKKWLJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)(C)C(=O)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopentylsulfanyl-5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazole](/img/structure/B2666976.png)

![4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2666981.png)

![1-Oxaspiro[4.4]nonan-2-one](/img/structure/B2666986.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide](/img/structure/B2666987.png)

![1-(3-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2666992.png)